3-Amino-3'-chloro-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group at the 3-position, a chloro group at the 3’-position, and a carbonitrile group at the 2-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Halogenation: The biphenyl compound is halogenated to introduce a chloro group at the desired position using reagents like thionyl chloride.
Cyanation: The biphenyl compound is then subjected to cyanation to introduce the carbonitrile group using reagents like copper(I) cyanide.
Industrial Production Methods
In industrial settings, the production of 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxide can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4’-chloro-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-3’-bromo-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the amino, chloro, and carbonitrile groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chloro group at the 3’-position may enhance its reactivity in substitution reactions, while the carbonitrile group at the 2-position may influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
2-amino-6-(3-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-4-1-3-9(7-10)11-5-2-6-13(16)12(11)8-15/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDBSHEUROSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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